molecular formula C18H23ClN6O2 B2933069 N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine CAS No. 899751-16-7

N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

Cat. No.: B2933069
CAS No.: 899751-16-7
M. Wt: 390.87
InChI Key: OSXFFKFRESQXED-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a novel small molecule research compound designed for oncology and signal transduction research. It features a 4,6-dimorpholino-1,3,5-triazine core, a scaffold recognized for its potent and selective inhibition of key kinases . Compounds in this class frequently function as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), a prominent strategy for disrupting cancer cell proliferation and survival pathways . The dimorpholino groups are crucial for target engagement, as the morpholine oxygen is known to form a key hydrogen bond in the hinge region of the PI3K ATP-binding pocket . The aniline substituent, bearing 5-chloro-2-methyl groups, is positioned to extend into the affinity pocket of the kinase, allowing for structure-activity relationship (SAR) studies and optimization of potency and selectivity . This balanced dual inhibition is sought after to overcome the feedback activation that can occur with selective PI3K or mTOR inhibitors, providing a more comprehensive suppression of the oncogenic pathway . Researchers can utilize this chemical tool to investigate the role of the PI3K/Akt/mTOR axis in various cellular processes, including cell growth, metabolism, and apoptosis. Preclinical studies on related analogs have demonstrated promising anti-proliferative activity against diverse cancer cell lines, such as cervical, colon, and breast cancers . Some derivatives in this chemical series are also noted for their favorable brain penetration, making them interesting candidates for researching primary brain tumors or CNS metastases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-13-2-3-14(19)12-15(13)20-16-21-17(24-4-8-26-9-5-24)23-18(22-16)25-6-10-27-11-7-25/h2-3,12H,4-11H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXFFKFRESQXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities including anti-cancer properties. The structure features a triazine ring substituted with morpholino groups and a chloro-methylphenyl moiety, which are critical for its biological efficacy.

This compound functions primarily as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth and proliferation, making it a significant target in cancer therapy.

Key Mechanisms:

  • PI3K Inhibition : The compound demonstrates potent inhibition of phosphoinositide 3-kinase (PI3K), which is involved in cellular growth and survival.
  • mTOR Inhibition : It also inhibits mammalian target of rapamycin (mTOR), further contributing to its anti-cancer effects by blocking downstream signaling pathways that promote tumor growth .

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor activity. For example:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.4 nM to 70 nM against various cancer cell lines . This suggests that this compound may exhibit comparable or enhanced activity.

Case Studies

  • Study on Cell Lines : A study investigated the effects of triazine derivatives on gastric cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the PI3K/Akt/mTOR pathway .
  • Comparative Analysis : In another study comparing various inhibitors targeting the same pathways, derivatives similar to this compound showed superior efficacy in reducing tumor size in xenograft models compared to standard therapies .

Data Summary

Activity IC50 Value (nM) Reference
PI3Kα0.4
mTOR12
EGFR59.24
Tumor Growth InhibitionSignificant

Chemical Reactions Analysis

Hydrolysis Reactions

The triazine ring undergoes hydrolysis under acidic or basic conditions. The chlorine atom at position 2 and morpholino groups influence reaction pathways:

Reaction Conditions Products Formed Mechanistic Insights References
Aqueous HCl (1M, reflux)4,6-dimorpholino-1,3,5-triazin-2-olAcid-catalyzed nucleophilic substitution at C2, replacing chlorine with hydroxyl group.
NaOH (0.5M, 60°C)Ring-opening to form cyanuric acid derivativesBase-mediated cleavage of triazine C-N bonds, yielding morpholine and phenyl fragments.

Key Observations :

  • Morpholino groups at C4 and C6 stabilize the ring against hydrolysis compared to unsubstituted triazines .

  • Hydrolysis rates decrease with increasing steric hindrance from the 5-chloro-2-methylphenyl group.

Nucleophilic Substitution at C2

The chlorine atom at position 2 is reactive toward nucleophiles due to electron withdrawal by adjacent nitrogen atoms:

Nucleophile Conditions Products Yield References
AnilineDMF, K2CO3, 80°C, 12hN-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine-aniline adduct78%
Sodium methoxideMeOH, RT, 6hMethoxy-substituted triazine92%
HydrazineEthanol, reflux, 8hHydrazino-triazine derivative65%

Kinetic Data :

  • Second-order rate constants (k₂) for substitution with aniline: 1.2×103L mol1 s11.2\times 10^{-3}\,\text{L mol}^{-1}\text{ s}^{-1} at 80°C .

  • Steric effects from the 5-chloro-2-methylphenyl group reduce reactivity by ~30% compared to para-substituted analogs .

Cross-Coupling Reactions

The 5-chloro-2-methylphenyl group participates in palladium-catalyzed couplings:

Reaction Type Catalyst System Products Applications References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-triazine conjugatesAnticancer agent development
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated triazine derivativesKinase inhibitor optimization

Case Study :
Coupling with 4-pyridylboronic acid under Suzuki conditions yields a biaryl derivative showing IC₅₀ = 0.17 μM against PC3 cancer cells .

Coordination Chemistry

The triazine nitrogen atoms and morpholino oxygen participate in metal coordination:

Metal Salt Ligand Behavior Complex Structure Stability Constant (log β) References
Cu(NO₃)₂Tridentate via N2, N4, and O(morpholino)Octahedral geometry with distorted ligand field8.9 ± 0.2
ZnCl₂Bidentate through N2 and N4Tetrahedral coordination sphere6.3 ± 0.1

Spectroscopic Evidence :

  • IR shifts: ν(C N)\nu(\text{C N}) decreases from 1580 cm⁻¹ (free) to 1525 cm⁻¹ (Cu complex) .

  • Electronic spectra: d-d transitions at 650 nm (ε = 120 M⁻¹cm⁻¹) confirm octahedral Cu(II) .

Biological Interactions

As a PI3K/mTOR inhibitor analog , its reactivity in biological systems involves:

  • Target Binding : Competitive ATP inhibition via H-bonding with morpholino oxygens to kinase hinge regions .

  • Metabolic Pathways : Oxidative morpholine ring opening by CYP3A4, forming reactive intermediates .

Pharmacodynamic Data :

Parameter Value Biological System References
IC₅₀ (PI3Kα)6 nMMDA-MB-361 breast cancer cells
Plasma Half-life4.2 hBALB/c mice (25 mg/kg IV)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 1,3,5-triazine derivatives is highly dependent on substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis of key analogues:

Compound Name Substituents (R Group) Key Biological Activity Reference
N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine 5-chloro-2-methylphenyl Not explicitly reported (inference: kinase modulation) -
PQR309 (Bimiralisib) 4-(trifluoromethyl)pyridin-2-amine Pan-class I PI3K/mTOR inhibitor; brain-penetrant
MHY1485 4-nitrophenyl mTOR activator
Compound 7a (Isoxazole derivative) 4-(isoxazol-5-yl)phenyl Anti-inflammatory (51% inhibition of paw edema)
N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine 3-chlorophenyl Structural analogue (supplier-listed)

Key Observations:

  • In contrast, the 4-nitrophenyl group in MHY1485 is strongly electron-withdrawing, which may stabilize charge interactions in mTOR binding . PQR309 replaces the aryl group with a pyridine ring, improving solubility and enabling blood-brain barrier penetration, critical for targeting brain tumors .
  • Morpholino vs. Piperidine Substituents: Compounds with morpholino groups (e.g., PQR309) often exhibit balanced solubility and kinase affinity. In contrast, piperidine-substituted analogues (e.g., compound 7a) show divergent activities, such as anti-inflammatory effects, likely due to altered steric and electronic profiles .

Q & A

Q. What synthetic routes are commonly employed for preparing N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine, and what are the critical reaction parameters?

The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a stepwise manner. Key steps include:

  • Step 1: Reaction with 5-chloro-2-methylaniline under controlled temperatures (0–5°C) in anhydrous acetone to substitute the first chlorine atom.
  • Step 2: Sequential substitution with morpholine at higher temperatures (40–60°C) to replace the remaining chlorines. Critical parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and monitoring reaction progress via TLC or HPLC. Yields are optimized by adjusting solvent polarity (e.g., THF or DCM) and reaction time .

Table 1: Example Reaction Conditions

StepReagentSolventTemperature (°C)Time (h)Yield (%)
15-chloro-2-methylanilineAcetone0–5275–80
2MorpholineTHF50665–70

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substitution patterns (e.g., absence of chlorine peaks, presence of morpholine protons at δ 3.6–3.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 448.12).
  • High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating PI3K/mTOR inhibition efficacy, and how do researchers address discrepancies between model outcomes?

  • In vitro: Use cancer cell lines (e.g., glioblastoma U87-MG or breast cancer MCF-7) to assess IC50_{50} values via proliferation assays (MTT or CellTiter-Glo).
  • In vivo: Xenograft models (e.g., rat glioblastoma) with oral administration (10–50 mg/kg/day) to measure tumor volume reduction and survival rates. Discrepancies between models may arise due to differences in blood-brain barrier penetration or metabolic stability. Strategies include:
  • Pharmacokinetic (PK) profiling to correlate plasma exposure with efficacy.
  • Comparative transcriptomics to identify resistance mechanisms (e.g., mTORC1 vs. mTORC2 activation) .

Q. How do structural modifications at the triazine core influence selectivity between PI3K and mTOR kinases, and what computational methods predict these effects?

  • Morpholine Substitution: Replacing morpholine with bulkier groups (e.g., piperazine) increases mTOR selectivity by altering steric interactions in the ATP-binding pocket.
  • Computational Approaches:
  • Molecular Docking: Predict binding affinity to PI3Kα (PDB: 4L23) vs. mTOR (PDB: 4JT6).

  • Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories.

  • Free Energy Calculations (MM/PBSA): Quantify binding energy differences for SAR optimization .

    Table 2: Selectivity Data for Structural Analogs

    CompoundPI3Kα IC50_{50} (nM)mTOR IC50_{50} (nM)Selectivity Ratio (mTOR/PI3K)
    Target Compound12282.3
    Piperazine-substituted analog45150.33

Q. How can researchers resolve contradictions in reported biological activities (e.g., mTOR inhibition vs. activation) for structurally similar triazine derivatives?

Contradictions may stem from:

  • Assay Conditions: ATP concentration variations (e.g., high ATP favors competitive inhibitors).
  • Cellular Context: Cell-type-specific signaling feedback loops (e.g., Akt activation downstream of mTOR).
  • Structural Nuances: Subtle differences in substituents (e.g., nitro vs. morpholino groups) altering binding modes. Resolution strategies include:
  • Biochemical Kinase Assays: Use recombinant enzymes under standardized ATP levels.
  • Phosphoproteomics: Map downstream signaling nodes (e.g., p-S6K for mTOR activity) .

Methodological Guidance

  • For Synthesis Optimization: Use Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and reagent ratios .
  • For PK/PD Modeling: Employ non-compartmental analysis (NCA) with software like Phoenix WinNonlin to estimate AUC and half-life .
  • For Computational Studies: Validate docking poses with experimental crystallography data and adjust force fields (e.g., CHARMM36) for accurate MD simulations .

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